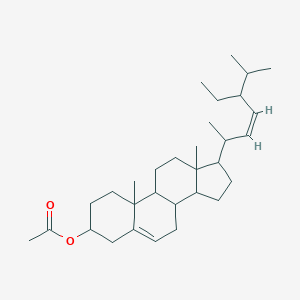

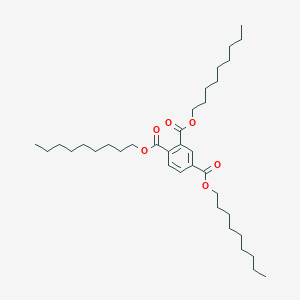

Trinonyl benzene-1,2,4-tricarboxylate

Overview

Description

Trinonyl benzene-1,2,4-tricarboxylate, also known as trinonyl trimellitate, is a compound with the molecular formula C36H60O6 . It is often used as a plasticizer for PVC due to its high molecular weight .

Molecular Structure Analysis

The molecular structure of Trinonyl benzene-1,2,4-tricarboxylate consists of a benzene ring substituted with three nonyl ester groups at the 1, 2, and 4 positions . The InChI string representation of the molecule isInChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 . Physical And Chemical Properties Analysis

Trinonyl benzene-1,2,4-tricarboxylate has a molecular weight of 588.9 g/mol . It has a high partition coefficient (LogP) of 13.4, indicating that it is significantly more soluble in organic solvents than in water . It has no hydrogen bond donors and six hydrogen bond acceptors .Scientific Research Applications

Plasticizer for PVC

Trinonyl benzene-1,2,4-tricarboxylate: is often used as a plasticizer for PVC (Polyvinyl Chloride), enhancing its flexibility and durability. This application takes advantage of the compound’s ability to intercalate between the polymer chains of PVC, reducing intermolecular forces and increasing the material’s workability .

Electrochemical Sensor Development

The modification of metal oxide nanoparticles with benzene tricarboxylic acid (BTC) , a related compound, has been shown to improve the electrochemical properties of sensors. These modified nanoparticles exhibit smaller particle size, better structural morphology, and enhanced redox reactions, which are crucial for sensitive and accurate detection in electrochemical sensors .

Nanoparticle Synthesis

Trinonyl benzene-1,2,4-tricarboxylate: can be involved in the hydrothermal synthesis of morphologically diverse metal oxide nanoparticles. These nanoparticles have applications in various fields, including catalysis, drug delivery, and materials science .

Structural and Electrochemical Characterization

The compound is used in the structural and electrochemical characterization of materials. For instance, it has been used to modify cerium, cobalt, and zinc nanoparticles, which are then analyzed for their crystal size, morphology, and electrochemical surface area .

Advanced Analytical Techniques

In research, trinonyl benzene-1,2,4-tricarboxylate is utilized in conjunction with advanced analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-Ray Diffraction (XRD), and Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) for the characterization of materials .

Electrode Material for Energy Storage

The compound’s derivatives have been explored as electrode materials for energy storage devices. The modified metal oxide nanoparticles, when used as electrode materials, show improved electrochemical surface area and charge transfer coefficients, which are beneficial for energy storage applications .

Thermal Stability Enhancement

Trinonyl benzene-1,2,4-tricarboxylate: contributes to the thermal stability of materials. This property is particularly valuable in the design of nanomaterials intended for high-temperature applications or where thermal resistance is required .

Chemical Activity Modulation

The compound is also involved in the modulation of chemical activity in various reactions. By altering the surface properties of nanoparticles, it can influence the rate and selectivity of chemical reactions, which is essential in catalysis and chemical synthesis .

Mechanism of Action

Target of Action

Trinonyl benzene-1,2,4-tricarboxylate is primarily used as a plasticizer for PVC . Its primary targets are the polyvinyl chloride (PVC) molecules, where it plays a crucial role in increasing their flexibility and malleability .

Mode of Action

As a plasticizer, trinonyl benzene-1,2,4-tricarboxylate works by embedding itself between the chains of polymers, spacing them apart (due to its larger molecular size), and thus making them more flexible. It increases the plasticity or fluidity of the material .

Biochemical Pathways

It’s known that it doesn’t exhibit acute toxicity to aquatic plants, invertebrates, or fish

Pharmacokinetics

It has a high boiling point (626.9±35.0 °C) and a low water solubility (100μg/L at 20℃) . These properties suggest that it’s likely to have low bioavailability.

Result of Action

The primary result of trinonyl benzene-1,2,4-tricarboxylate’s action is the increased flexibility and malleability of PVC materials . On a molecular level, it achieves this by spacing apart the polymer chains. On a cellular level, it doesn’t appear to have significant toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trinonyl benzene-1,2,4-tricarboxylate. For instance, its low water solubility means that it’s less likely to be distributed in aquatic environments . Additionally, its high boiling point suggests that it’s stable under normal environmental temperatures .

Future Directions

While specific future directions for Trinonyl benzene-1,2,4-tricarboxylate are not mentioned in the available resources, it is part of a group of substances that have been identified for further EU regulatory risk management due to potential mutagenicity, toxicity to reproduction, endocrine-disrupting properties, and potential for release/exposure .

properties

IUPAC Name |

trinonyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPPTGKKZZDFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188898 | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinonyl benzene-1,2,4-tricarboxylate | |

CAS RN |

35415-27-1 | |

| Record name | 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35415-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)